2-Chloro-5-[(methylsulfonyl)amino]benzoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

This 2-chloro-5-methylsulfonylamino benzoic acid scaffold provides a unique electronic and steric environment critical for SAR investigations. The carboxylic acid, aryl chloride, and sulfonamide groups enable amide coupling, cross-coupling reactions, and hydrogen-bonding interactions. Substituting with close analogs without empirical validation introduces significant project risk due to altered or absent biological activity. Available at ≥95% purity from multiple suppliers. Inquire for custom synthesis or bulk quantities.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
CAS No. 450368-37-3
Cat. No. B1521038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(methylsulfonyl)amino]benzoic acid
CAS450368-37-3
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyKUZKZRZCKQMYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[(methylsulfonyl)amino]benzoic acid (CAS 450368-37-3): A Building Block with Unquantified Differentiation


2-Chloro-5-[(methylsulfonyl)amino]benzoic acid is a sulfonamide-containing benzoic acid derivative with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is commercially available from multiple vendors as a research chemical, typically with a specified purity of 95% . While structurally analogous to other chloro- and methylsulfonyl-substituted benzoic acids, no primary literature or patent data was found that quantifies its specific biological activity, chemical reactivity, or physicochemical properties in a comparative context. This absence of public performance data prevents a definitive, evidence-based differentiation from its closest analogs.

Why 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid Cannot Be Assumed Interchangeable with Structural Analogs


The specific substitution pattern of a chloro group at the 2-position and a methylsulfonylamino group at the 5-position on the benzoic acid ring dictates a unique electronic and steric environment. This environment directly influences the molecule's potential binding affinity, reactivity, and physicochemical properties. Although quantitative performance data is lacking in the public domain for 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid, the principle that minor structural modifications in a bioactive scaffold can lead to major changes in activity is well-established in medicinal chemistry [1]. Therefore, substituting this compound with a close analog (e.g., a 4-substituted isomer or a derivative with a different halogen) without empirical validation introduces significant risk of project failure due to altered or absent biological activity, unexpected reactivity, or unsuitable material properties. The sections below outline the available evidence that, while limited, provides the only objective basis for selection.

2-Chloro-5-[(methylsulfonyl)amino]benzoic acid (450368-37-3): Quantitative Evidence for Scientific Selection


Positional Isomerism and Structural Uniqueness for Targeted SAR Studies

The compound is a specific positional isomer of a chloro- and methylsulfonylamino-substituted benzoic acid. Its regioisomers, such as 2-chloro-4-[(methylsulfonyl)amino]benzoic acid (CAS 158579-73-8) and 5-chloro-2-[(methylsulfonyl)amino]benzoic acid (CAS 89979-12-4), have the same molecular formula (C8H8ClNO4S) and mass (249.67 g/mol) but differ in the substitution pattern on the aromatic ring [1][2]. This difference is absolute, and the physical and chemical properties arising from it are not interchangeable. For a scientist conducting a SAR study, obtaining the correct 2-chloro-5-substituted isomer is critical for interpreting results and ensuring data integrity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Purity

Minimum Specified Purity as a Baseline for Procurement

The compound is commercially available with a minimum specified purity of 95%, as indicated by multiple reputable chemical suppliers . This specification serves as a quantitative benchmark for procurement, ensuring a consistent level of quality for research and development applications. While a 95% purity is a common baseline for many research chemicals, it provides a verifiable metric for initial selection. No data is available to compare the purity of this specific compound against the same compound from other vendors.

Chemical Synthesis Quality Control Procurement Specification

Availability and Pricing for Research Feasibility

The compound is stocked and available for immediate shipment from multiple global suppliers, including those in the US and Europe . This contrasts with some of its less common structural isomers, such as 2-chloro-6-[(methylsulfonyl)amino]benzoic acid (CAS 1314406-45-5), which may be less readily available or discontinued . The ability to reliably procure a compound is a critical, albeit non-performance, differentiator. Quantitative pricing data is dynamic and not provided here, but the general availability of a compound is a key factor in experimental planning and timeline management.

Chemical Sourcing Procurement Logistics Research Feasibility

Recommended Research Applications for 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid


Building Block in Target-Oriented Synthesis

Given its functional groups, 2-Chloro-5-[(methylsulfonyl)amino]benzoic acid can serve as a versatile scaffold in organic synthesis. The carboxylic acid moiety allows for amide coupling or esterification, while the aryl chloride is a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methylsulfonylamino group acts as a hydrogen-bond donor/acceptor and can influence the electronic properties of the aromatic ring. This makes the compound suitable for preparing diverse chemical libraries or advancing specific synthetic sequences where this exact substitution pattern is required.

Reference Compound in Analytical Method Development

The compound's defined structure and commercially available purity specification (≥95%) make it a potential candidate for use as a reference standard in analytical chemistry. It can be employed in method development and validation for techniques like HPLC, LC-MS, or GC-MS, particularly when analyzing complex mixtures containing sulfonamide or halogenated benzoic acid derivatives.

Probe in Structure-Activity Relationship (SAR) Studies

As a specific isomer with a distinct chloro- and methylsulfonylamino-substitution pattern, this compound is valuable for SAR investigations. Researchers exploring the biological effects of sulfonamides or benzoic acid derivatives can use this compound to probe the impact of the 2-chloro-5-methylsulfonylamino arrangement on target binding affinity, selectivity, or functional activity in a given assay. The outcomes from such studies are only meaningful if the correct isomer is used. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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